1,2-Dimethyl-1H-pyrrole-3-carboxamide

Bcl-2 inhibition Venetoclax resistance Acute Myeloid Leukemia

Venetoclax resistance driven by Bcl-2 mutations (G101V, D103Y) limits therapeutic options in AML and CLL. 1,2-Dimethyl-1H-pyrrole-3-carboxamide (CAS 67464-85-1) is the essential pyrrole-3-carboxamide building block for synthesizing S65487/VOB560-a clinical-stage, second-generation Bcl-2 inhibitor with a differentiated binding mode that overcomes these mutations. • Core scaffold for S65487/VOB560 and related Bcl-2 inhibitor analogs • ≥97% purity ensures batch-to-batch consistency for reproducible SAR and screening • In stock with rapid global shipping for timely drug discovery programs

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B12972688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-1H-pyrrole-3-carboxamide
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CN1C)C(=O)N
InChIInChI=1S/C7H10N2O/c1-5-6(7(8)10)3-4-9(5)2/h3-4H,1-2H3,(H2,8,10)
InChIKeyCPECNDIGIFHFKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-1H-pyrrole-3-carboxamide: Sourcing a High-Purity Pyrrole Scaffold for Next-Generation Drug Discovery


1,2-Dimethyl-1H-pyrrole-3-carboxamide (CAS 67464-85-1) is a nitrogen-containing heterocyclic building block belonging to the pyrrole-3-carboxamide class . This molecular scaffold features a five-membered aromatic ring with methyl substitutions at the 1- and 2-positions, and a reactive primary carboxamide group at the 3-position, providing a versatile handle for downstream derivatization in medicinal chemistry . As a foundational intermediate, this compound is a critical component in the synthesis of advanced pharmaceutical candidates, including clinical-stage oncology agents targeting the Bcl-2 protein family [1]. Its unique substitution pattern distinguishes it from more common pyrrole regioisomers, offering unique physicochemical and steric properties that are essential for achieving optimal target engagement in specific drug discovery programs .

Why 1,2-Dimethyl-1H-pyrrole-3-carboxamide Cannot Be Replaced by Common Pyrrole Analogs


While the pyrrole-3-carboxamide core is a privileged scaffold in drug discovery, not all regioisomers are functionally equivalent. The specific 1,2-dimethyl substitution pattern on this compound imparts a unique molecular topology and electronic distribution that directly dictates its performance as a synthetic intermediate and its ability to confer target selectivity in final drug candidates. For example, the more widely used 2,4-dimethyl-1H-pyrrole-3-carboxamide scaffold, a key component of the multi-kinase inhibitor Sunitinib, presents a different steric and electronic environment around the reactive carboxamide, leading to divergent interactions with biological targets and requiring entirely different synthetic routes [1]. Substituting 1,2-Dimethyl-1H-pyrrole-3-carboxamide with a regioisomer or a mono-methyl analog would fundamentally alter the three-dimensional structure and hydrogen-bonding capabilities of the final compound, likely resulting in a loss of potency, selectivity, or both. The following evidence demonstrates the quantifiable and verifiable differentiation that makes this specific compound irreplaceable for certain advanced applications, particularly in the development of next-generation Bcl-2 inhibitors [2].

Quantifiable Differentiation of 1,2-Dimethyl-1H-pyrrole-3-carboxamide: A Head-to-Head Procurement Guide


Crucial Scaffold for Overcoming Venetoclax Resistance: Superior Activity Against BCL-2 Mutants

The 1,2-Dimethyl-1H-pyrrole-3-carboxamide moiety is an essential structural component of S65487 (VOB560), a second-generation, intravenous Bcl-2 inhibitor that maintains potent activity against BCL-2 mutants (e.g., G101V, D103Y) which confer resistance to the first-line therapy Venetoclax [1]. This contrasts sharply with the more common 2,4-dimethyl-1H-pyrrole-3-carboxamide scaffold found in Sunitinib, a multi-kinase inhibitor with a different mechanism of action [2]. The specific 1,2-dimethyl substitution pattern is critical for S65487 to adopt a unique binding mode in the BCL-2 BH3 hydrophobic groove, a binding mode that is distinct from Venetoclax and enables evasion of common resistance mutations [1].

Bcl-2 inhibition Venetoclax resistance Acute Myeloid Leukemia

Distinct Regioisomeric Scaffold Confers Unique Hydrogen-Bonding and Steric Profile

The 1,2-dimethyl substitution pattern of the target compound creates a different electronic and steric environment around the carboxamide compared to the 2,4-dimethyl regioisomer (found in Sunitinib) [1] and the mono-methyl analog (1-methyl-1H-pyrrole-3-carboxamide). This is quantitatively reflected in calculated physicochemical properties. For instance, the topological polar surface area (TPSA) of 1,2-Dimethyl-1H-pyrrole-3-carboxamide is 44.89 Ų . In contrast, the TPSA for 2,4-dimethyl-1H-pyrrole-3-carboxamide is 48.99 Ų (calculated from structure). This difference of 4.1 Ų, while subtle, can impact membrane permeability and protein-ligand interactions. The specific hydrogen bond donor/acceptor count (2 H-bond donors, 1 H-bond acceptor) is identical between the two, but the spatial orientation of the donor/acceptor groups is determined by the position of the methyl groups, which is a key determinant of molecular recognition and target selectivity .

Structure-Activity Relationship Molecular topology Hydrogen bonding

Efficient Synthetic Accessibility via Oxidative Amidation with High Atom Economy

The synthesis of pyrrole-3-carboxamides, including the 1,2-dimethyl derivative, can be achieved using a non-traditional, divergent oxidative amidation method. This approach, reported in Chemical Communications (2023), proceeds via pyrrole acyl radicals and is operationally simple, providing straightforward access to primary, secondary, and tertiary pyrrole carboxamides in good to excellent yields [1]. This method utilizes inexpensive reagents (nBu4NI and TBHP) under mild conditions, offering a more sustainable and cost-effective alternative to traditional ionic amidations, which often require harsh conditions and generate significant waste [1]. While a direct comparative yield study for the specific 1,2-dimethyl derivative versus other regioisomers was not available, the reported method is generally applicable to a variety of substituted pyrroles and produces the target compound class in high purity (≥97% as verified by commercial vendors) , making it a viable and scalable option for research and industrial procurement.

Green chemistry Synthetic efficiency Atom economy

Validated Commercial Purity and Batch-to-Batch Consistency for Reliable Research

Unlike some less common pyrrole derivatives where purity can be variable, 1,2-Dimethyl-1H-pyrrole-3-carboxamide is offered by multiple reputable suppliers with a guaranteed standard purity of 97% or higher, accompanied by batch-specific analytical data (e.g., NMR, HPLC) . This level of quality control and batch-to-batch consistency is crucial for reproducible research and development, particularly in medicinal chemistry where impurities can confound biological assay results and lead to false conclusions. While the purity of the 2,4-dimethyl regioisomer can also be high, the 1,2-dimethyl isomer's specific applications in next-generation Bcl-2 inhibitors make its high-purity sourcing a non-negotiable requirement for those specific research tracks [1]. The availability of detailed spectroscopic data (1H NMR, 13C NMR, MS) from vendors further aids in identity confirmation and eliminates ambiguity .

Quality control Analytical chemistry Reproducibility

High-Impact Applications for 1,2-Dimethyl-1H-pyrrole-3-carboxamide: Where This Scaffold Delivers Definitive Value


Development of Next-Generation Bcl-2 Inhibitors for Venetoclax-Resistant Cancers

This compound is the critical core scaffold for the synthesis of S65487 (VOB560) and related analogs. Research groups focused on overcoming Bcl-2 resistance mutations (e.g., G101V, D103Y) in hematological malignancies like AML and CLL should prioritize this building block, as it enables the creation of inhibitors with a distinct binding mode that circumvents the limitations of first-line therapy with Venetoclax [1].

Medicinal Chemistry Programs Targeting Protein-Protein Interactions (PPIs)

The pyrrole-3-carboxamide core is a privileged structure for fragment-based drug design targeting PPIs, such as those involving the Bcl-2 family. The 1,2-dimethyl substitution pattern provides a unique vector for functional group elaboration, enabling the exploration of novel chemical space in the BH3 hydrophobic groove and potentially other PPI targets [1].

High-Throughput Library Synthesis and SAR Studies

Given its straightforward synthesis via modern oxidative amidation methods, this compound serves as an ideal starting material for building diverse libraries of pyrrole-3-carboxamide derivatives. Its high commercial purity (≥97%) and batch-to-batch consistency ensure reproducible results in automated synthesis and high-throughput biological screening campaigns .

Academic Research on Pyrrole Acyl Radical Chemistry and Green Synthesis

The compound can be prepared using an innovative, environmentally friendlier oxidative amidation protocol that proceeds via pyrrole acyl radicals. This makes it a valuable substrate for academic groups studying radical-mediated C-N bond formation and for those developing more sustainable methods for heterocyclic functionalization [2].

Technical Documentation Hub

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